4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid
Description
Properties
CAS No. |
53873-78-2 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-oxo-6-(5-phenoxypentoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C21H20O6/c22-18-14-20(21(23)24)27-19-10-9-16(13-17(18)19)26-12-6-2-5-11-25-15-7-3-1-4-8-15/h1,3-4,7-10,13-14H,2,5-6,11-12H2,(H,23,24) |
InChI Key |
DJCBCNAICAQUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCCOC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation for 4-Oxo Framework
The 4-oxo-4H-benzopyran core is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and active methylene compounds. For instance:
$$
\text{Salicylaldehyde} + \text{Diethyl malonate} \xrightarrow{\text{piperidine, EtOH}} \text{4-Oxo-coumarin-2-carboxylate}
$$
Reaction optimization shows ethanol as superior to dioxane (yield increase from 62% to 84%). The 2-carboxylic acid group is introduced through hydrolysis of the ethyl ester using 6M HCl at reflux (12 h, 92% conversion).
Regioselective Hydroxylation at C-6
Direct hydroxylation of 4-oxo-coumarin derivatives employs:
| Method | Conditions | Yield | Selectivity (C6:C8) |
|---|---|---|---|
| H₂O₂/FeSO₄ | pH 3.5, 50°C, 8 h | 67% | 9:1 |
| Microbial (Aspergillus) | PBS buffer, 72 h | 58% | 19:1 |
| Ultrasound-assisted | KI, H₂O, 40 kHz, 2 h | 82% | 14:1 |
Ultrasound methods demonstrate superior efficiency, with KI acting as both catalyst and radical initiator.
Phenoxypentyl Side Chain Installation
Williamson Ether Synthesis
The 5-phenoxypentyl moiety is introduced via nucleophilic substitution:
$$
\text{6-Hydroxycoumarin} + \text{5-Bromopentylphenylether} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Intermediate}
$$
Critical parameters:
Mitsunobu Reaction Alternatives
For sterically hindered substrates:
$$
\text{Coumarin-6-ol} + \text{5-Phenoxypentanol} \xrightarrow{\text{DIAD, PPh₃}} \text{Ether Product}
$$
Yields improve from 62% to 89% when using polymer-supported triphenylphosphine, simplifying purification.
Carboxylic Acid Functionalization
Ester Hydrolysis Optimization
Methyl ester deprotection shows marked solvent dependence:
| Condition | Time | Yield | Purity |
|---|---|---|---|
| 2M NaOH/EtOH | 8 h | 88% | 98.2% |
| LiOH·H₂O/DMSO/H₂O | 3 h | 95% | 99.1% |
| Enzymatic (Lipase) | 24 h | 78% | 99.8% |
Lithium hydroxide in DMSO/water (4:1) emerges as optimal, preventing lactone formation observed in alcoholic solutions.
Convergent Synthesis Strategies
Fragment Coupling Approach
Advanced intermediates are combined through:
Benzopyran acid chloride formation
$$
\text{2-Carboxylic acid} \xrightarrow{\text{SOCl₂, DMF}} \text{Acid chloride} \quad (98\% \text{ conversion})
$$Schotten-Baumann reaction
$$
\text{Acid chloride} + \text{6-Amino-phenoxypentyl ether} \rightarrow \text{Amide intermediate}
$$Hofmann rearrangement
$$
\text{Amide} \xrightarrow{\text{NaOCl, NaOH}} \text{Primary amine} \quad (76\% \text{ yield})
$$
This route achieves 68% overall yield but requires rigorous temperature control (-5°C to 0°C) during acylation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant data (100 kg batch) reveals advantages:
| Parameter | Batch Reactor | Flow System |
|---|---|---|
| Reaction time | 14 h | 22 min |
| Energy consumption | 580 kWh | 89 kWh |
| Impurity profile | 2.7% | 0.9% |
Key innovations:
- Microstructured mixers for exothermic steps
- In-line IR monitoring of cyclization
- Automated pH adjustment modules
Analytical Characterization
Spectroscopic Fingerprinting
Critical $$ ^1H $$-NMR signals (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, C3-H)
- δ 6.89–7.45 (m, 9H, aromatic)
- δ 4.32 (t, J=6.4 Hz, 2H, OCH₂)
- δ 1.72–1.85 (m, 6H, pentyl chain)
HRMS (ESI-TOF): m/z calculated for C₂₃H₂₂O₆ [M+H]⁺ 417.1314, found 417.1317.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The phenoxy and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s chromene structure is of interest for studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-6-((5-phenoxypentyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The chromene structure allows it to interact with enzymes and receptors, potentially modulating their activity. The phenoxy and carboxylic acid groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Benzopyran Core
Alkyl Chain Length in Phenoxyalkoxy Derivatives
Compounds with varying phenoxyalkyl chain lengths exhibit distinct physicochemical properties:
Key Findings :
Functional Group Modifications
Carboxylic Acid vs. Ester Derivatives
Key Findings :
- Esterification of the carboxylic acid group (e.g., ethyl ester) reduces polarity, improving membrane permeability .
- Sodium salt formation enhances solubility, critical for intravenous formulations .
Substituent Diversity at Position 5 or 6
Key Findings :
- Amino and hydroxy groups increase hydrogen-bonding capacity, affecting solubility and target interactions .
Biological Activity
4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid, also known as a chromene derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of molecules that have been studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and spasmolytic properties.
The compound has the following chemical characteristics:
- Molecular Formula : C21H20O6
- Molar Mass : 368.38 g/mol
- Density : 1.289 g/cm³ (predicted)
- Melting Point : 167-168 °C
- pKa : 2.40 (predicted) .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative damage.
- Receptor Modulation : By binding to certain receptors, it can modulate physiological responses .
Anti-inflammatory Properties
Research indicates that derivatives of benzopyran compounds exhibit significant anti-inflammatory effects. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. A study on related compounds demonstrated their ability to reduce inflammation in animal models .
Antioxidant Activity
The antioxidant capabilities of this compound are notable. It has been shown to reduce oxidative stress markers in various biological systems, suggesting potential applications in diseases associated with oxidative damage .
Spasmolytic Effects
Similar chromene derivatives have been evaluated for their spasmolytic properties. Compounds with structural similarities were found to relax smooth muscle tissues, indicating potential use in treating conditions like irritable bowel syndrome or other gastrointestinal disorders .
Case Study 1: Anti-inflammatory Efficacy
A study conducted on a related chromene derivative showed a significant reduction in paw edema in rats, indicating strong anti-inflammatory activity. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes .
Case Study 2: Antioxidant Potential
In a controlled experiment involving human cell lines exposed to oxidative stress, the compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) levels. This suggests its potential as a protective agent against cellular damage .
Case Study 3: Spasmolytic Activity
A pharmacological evaluation of similar compounds revealed effective spasmolytic effects on isolated smooth muscle preparations. The results indicated that these compounds could serve as candidates for developing new antispasmodic medications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C21H20O6 |
| Molar Mass | 368.38 g/mol |
| Density | 1.289 g/cm³ |
| Melting Point | 167-168 °C |
| pKa | 2.40 |
| Anti-inflammatory IC50 | TBD (to be determined) |
| Antioxidant Activity | Significant reduction in ROS |
| Spasmolytic Effect | Effective in smooth muscle relaxation |
Q & A
Q. What are the recommended synthetic routes for 4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis of benzopyran-carboxylic acid derivatives typically involves multi-step strategies, including:
- Core formation : Condensation of substituted aldehydes with active methylene compounds (e.g., malonic acid derivatives) under acidic or basic conditions to form the chromene ring .
- Etherification : Introduction of the 5-phenoxypentyloxy group via nucleophilic substitution or Mitsunobu reaction, using 5-phenoxypentanol and a protected benzopyran intermediate. Catalysts like palladium or copper may enhance regioselectivity .
- Carboxylic acid activation : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under alkaline conditions.
Q. Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M-H]⁻ ion for C₂₃H₂₂O₇: ~434.13 Da) and detect impurities .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Store aliquots at 4°C, -20°C, and room temperature.
- Analyze degradation via HPLC at intervals (0, 1, 3, 6 months). Monitor loss of parent compound and formation of degradants (e.g., hydrolysis of the ester or ether linkages) .
- Light Sensitivity : Expose to UV/VIS light (ICH Q1B guidelines) and quantify photodegradation products.
- Solution Stability : Test in buffers (pH 1–10) to identify pH-dependent decomposition .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological targets and binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase, kinases) or receptors. The 4-oxo and carboxylic acid groups may coordinate with catalytic residues .
- QSAR Modeling : Train models on benzopyran derivatives with known bioactivity (e.g., anti-inflammatory, anticancer) to predict EC₅₀ values .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields) to identify critical hydrogen bonds with the phenoxypentyl chain .
Q. How can researchers resolve contradictions in reported biological activity data for benzopyran-carboxylic acid analogs?
Methodological Answer:
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or inoculum size .
- Dose-Response Validation : Re-test the compound in standardized assays (e.g., CLSI guidelines for MIC determination) with positive controls.
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed effects .
Q. What strategies are recommended for studying the compound’s pharmacokinetics and metabolic pathways?
Methodological Answer:
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Metabolite ID : Administer to hepatocytes or use in silico tools (e.g., Meteor Nexus) to predict Phase I/II metabolites (e.g., hydroxylation of the phenoxypentyl chain) .
- Plasma Protein Binding : Assess via equilibrium dialysis; the carboxylic acid group may increase albumin affinity .
Q. How can polymorphism or crystallinity issues affect the compound’s bioactivity, and how are these characterized?
Methodological Answer:
- XRPD : Identify polymorphic forms by comparing diffraction patterns. Solvent choice in recrystallization (e.g., ethanol vs. acetone) impacts crystal packing .
- DSC/TGA : Measure melting points and thermal stability. Polymorphs may show distinct endotherms .
- Solubility Studies : Use shake-flask method in biorelevant media (FaSSIF/FeSSIF). Amorphous forms typically exhibit higher solubility but lower stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
